![molecular formula C18H16N4O5S B2403471 ethyl 3-cyano-2-[(4-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 864926-90-9](/img/structure/B2403471.png)

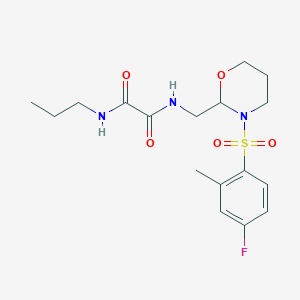

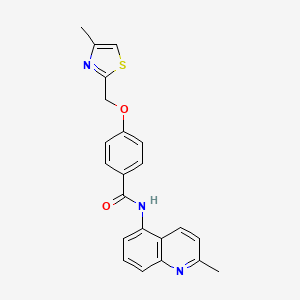

ethyl 3-cyano-2-[(4-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including a cyano group (-CN), an amide group (CONH), a nitro group (-NO2), and a carboxylate ester group (-COOEt). It also features a thieno[2,3-c]pyridine ring, which is a type of heterocyclic ring containing both sulfur and nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy could be used to analyze its structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the cyano group is a strong electron-withdrawing group, which could make the compound reactive towards nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications

Biomarkers in Cancer Research

The use of biomarkers for investigating the relationship between tobacco and cancer has been highlighted. Specifically, human urinary carcinogen metabolites serve as practical indicators for obtaining information about tobacco and cancer. This includes the study of carcinogens, their metabolites, and related compounds quantified in the urine of smokers or individuals exposed to environmental tobacco smoke (Hecht, 2002).

Genotoxicity Studies

1-Ethyl-1-nitrosourea (ENU), a potent monofunctional ethylating agent, is mutagenic across a range of systems from viruses to mammalian germ cells and induces tumors in various mammalian organs. The dual action of ethylation and carbamoylation of ENU and its impact on DNA, primarily causing GC-AT transitions among other types of base substitutions, has been extensively studied (Shibuya & Morimoto, 1993).

Food Toxicants and Processing

The formation and fate of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a by-product of food processing, were reviewed. The review discusses the contribution of lipid oxidation and the Maillard reaction to the production and elimination of PhIP, a processing-related food toxicant (Zamora & Hidalgo, 2015).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of cyanoacetohydrazides , which are known to be versatile intermediates for the synthesis of a wide variety of heterocyclic compounds . These compounds have been found to have diverse biological activities , suggesting that they may interact with multiple targets.

Mode of Action

It is known that cyanoacetohydrazides can act as both n- and c-nucleophiles . This means they can donate electrons to other molecules, leading to a variety of chemical reactions. The compound’s nitrobenzamido group could potentially undergo reduction to an amine, which could then interact with its targets.

Biochemical Pathways

Given the compound’s structural similarity to other cyanoacetohydrazides , it may be involved in similar biochemical pathways. These could include pathways related to inflammation, cancer, and viral infections .

Result of Action

Given the compound’s potential biological activities , it could potentially have anti-inflammatory, anticancer, or antiviral effects.

Action Environment

Environmental factors such as temperature and pH could potentially influence the compound’s action, efficacy, and stability. For example, the temperature conditions can influence the chemoselectivity of reactions involving cyanoacetohydrazides . Additionally, the pH of the environment could affect the compound’s ionization state, which could in turn influence its interaction with its targets.

properties

IUPAC Name |

ethyl 3-cyano-2-[(4-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O5S/c1-2-27-18(24)21-8-7-13-14(9-19)17(28-15(13)10-21)20-16(23)11-3-5-12(6-4-11)22(25)26/h3-6H,2,7-8,10H2,1H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJNBCLVRIKCCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-chlorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2403392.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2403399.png)

![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2403400.png)

![2-Methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2403401.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(3,4,5-trifluorophenyl)acetic acid](/img/structure/B2403402.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2403405.png)

![(1S,4S)-2-(2,2-difluoroethyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2403406.png)

![7-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2403408.png)